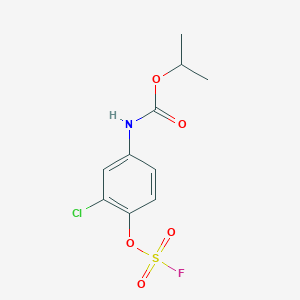

![molecular formula C16H9ClF3NO2 B2424742 3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one CAS No. 860651-10-1](/img/structure/B2424742.png)

3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C16H9ClF3NO2 and its molecular weight is 339.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

The compound has been used in the microwave-assisted synthesis of radiolabeled enantiomers for potential applications in neuroprotection after stroke. The study involved the synthesis of fluorine-18 labeled MaxiPost™, indicating its relevance in developing radiopharmaceuticals (Dischino et al., 2003).

Synthesis of Labeled Compounds

This chemical has also played a role in the synthesis of tritium and carbon-14 labeled compounds, again emphasizing its importance in the field of radiopharmaceuticals and neuroprotection post-stroke (Dischino et al., 2003).

Coordination Compounds of Copper(II)

Research has explored its use in forming coordination compounds with copper(II), which could have implications in various chemical and biological applications (Gulea et al., 2013).

Synthesis of Heterocyclic Compounds

It has been utilized in the synthesis of heterocyclic compounds, indicating its role in organic chemistry and potentially in pharmaceutical development (Vovk et al., 2002).

Pesticide Synthesis

The compound serves as a key intermediate in the synthesis of the pesticide Indoxacarb, highlighting its application in agricultural chemistry (Jing, 2012).

Synthesis of Antimicrobial Compounds

It's involved in the synthesis of antimicrobial compounds, showing its potential in the development of new antibacterial and antifungal agents (Thadhaney et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of MFCD04124355 is the large-conductance Ca2±activated potassium (maxi-K) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in neurons and muscle cells, where they help control the flow of potassium ions across the cell membrane in response to changes in the intracellular concentration of calcium ions .

Mode of Action

MFCD04124355 acts as an opener of the maxi-K channels . By binding to these channels, it increases their probability of opening, thereby enhancing the flow of potassium ions out of the cell. This hyperpolarizes the cell membrane, making it less likely for an action potential to occur .

Biochemical Pathways

The opening of maxi-K channels by MFCD04124355 affects several biochemical pathways. For instance, in neurons, it can modulate the release of neurotransmitters, thereby influencing synaptic transmission . In muscle cells, it can affect muscle contraction and relaxation .

Pharmacokinetics

It is known that the compound has poor aqueous solubility, which can complicate its absorption and distribution . Efforts to improve its solubility have involved appending heterocycles to its structure .

Result of Action

The opening of maxi-K channels by MFCD04124355 can have various effects at the molecular and cellular levels. For example, in neurons, it can inhibit the firing of action potentials, leading to a decrease in neuronal excitability . In muscle cells, it can promote relaxation .

Action Environment

The action of MFCD04124355 can be influenced by various environmental factors. For instance, the presence of other ions in the cell’s environment can affect the opening of maxi-K channels . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature .

Propiedades

IUPAC Name |

(3Z)-3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3NO2/c17-10-2-4-14(22)8(5-10)6-12-11-3-1-9(16(18,19)20)7-13(11)21-15(12)23/h1-7,22H,(H,21,23)/b12-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCLGWOPHBAXJC-SDQBBNPISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C2=CC3=C(C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC\2=C(C=C1C(F)(F)F)NC(=O)/C2=C\C3=C(C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-diethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2424659.png)

![7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide](/img/structure/B2424660.png)

![5-(Furan-2-yl(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2424662.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2424664.png)

![4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2424665.png)

![3-((4-(3-chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2424666.png)

![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2424668.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methylsulfanylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2424669.png)

![N~4~-(3-chloro-4-methylphenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2424671.png)

![1-Methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2424672.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2424681.png)